![molecular formula C22H18N4O4S3 B2725512 乙基-2-(2-((7-氧代-3-苯基-2-硫代-2,3,6,7-四氢噻唑[4,5-d]嘧啶-5-基)硫代)乙酰胺基)苯甲酸酯 CAS No. 1040653-98-2](/img/no-structure.png)

乙基-2-(2-((7-氧代-3-苯基-2-硫代-2,3,6,7-四氢噻唑[4,5-d]嘧啶-5-基)硫代)乙酰胺基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

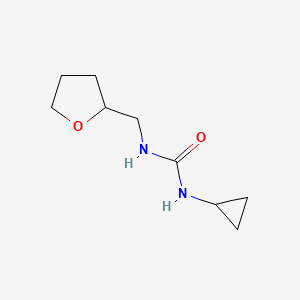

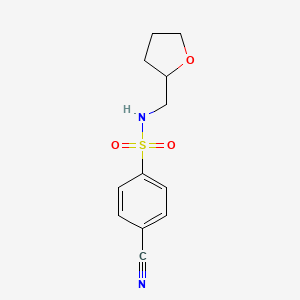

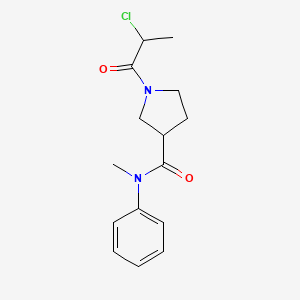

Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex organic compound. It belongs to the class of heterocyclic compounds known as thioxopyrimidines . These compounds are characterized by a pyrimidine ring system bearing an exocyclic sulfur atom . The literature data analysis shows that these compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular formula of this compound is C22H18N4O4S3 . The structure of such compounds is often established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involving these compounds are often complex and involve multiple steps. For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .科学研究应用

合成和生物活性

-

杂环化合物合成:这种化合物可用作合成广泛杂环化合物的先驱,包括吡咯、吡啶、香豆素等。这些合成产物已被评估其杀虫性能,特别是针对棉铃虫,斜纹夜蛾(Fadda 等,2017)。

-

抗帕金森和神经保护作用:这种化合物的衍生物在实验模型中显示出显着的抗帕金森活性。它们已被评估减轻氟哌啶醇诱导的小鼠僵直和氧化应激的能力,表明帕金森病的潜在治疗应用(Azam 等,2009)。

-

抗肿瘤活性:研究已发现对肝癌和乳腺癌细胞系具有有效的抗肿瘤活性。这归因于化合物及其衍生物的结构特征,表明它们作为开发新抗癌药物的基础的潜力(Edrees 和 Farghaly,2017)。

化学合成和改性

-

简易合成技术:该化合物已参与专注于简易合成技术的研究,用于创建新型杂环体系。这包括探索与各种试剂的反应,以产生针对一系列微生物的杀生物活性化合物,表明其在化学合成中的多功能性(Youssef 等,2011)。

-

荧光剂的开发:已经对相关杂环衍生物的荧光性质进行了研究。这些研究旨在开发用于工业应用的新型荧光增白剂,例如增强聚酯纤维的亮度(Rangnekar 和 Rajadhyaksha,1986)。

-

抗菌剂:已经合成了具有潜在抗菌活性的新喹唑啉,展示了该化合物在创建可能对细菌和真菌病原体有效的药物中的作用(Desai 等,2007)。

作用机制

Target of Action

Similar compounds have been found to interact with multiple receptors, suggesting a broad-spectrum biological activity .

Biochemical Pathways

Similar compounds have been found to influence oxidative processes in the organism .

Result of Action

Similar compounds have been found to possess diverse biological activities .

未来方向

The potential of compounds with a pyrimidine moiety is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate involves the condensation of ethyl 2-amino-3-phenylpropanoate with 2-chloroacetyl chloride to form ethyl 2-(2-chloroacetyl)amino-3-phenylpropanoate. This intermediate is then reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole to form ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-3-phenylpropanoate. The final step involves the cyclization of this intermediate with 2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-one to form Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate.", "Starting Materials": [ "Ethyl 2-amino-3-phenylpropanoate", "2-chloroacetyl chloride", "2-mercapto-5-methyl-1,3,4-thiadiazole", "2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-one" ], "Reaction": [ "Step 1: Ethyl 2-amino-3-phenylpropanoate is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form ethyl 2-(2-chloroacetyl)amino-3-phenylpropanoate.", "Step 2: Ethyl 2-(2-chloroacetyl)amino-3-phenylpropanoate is reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole in the presence of a base such as potassium carbonate to form ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-3-phenylpropanoate.", "Step 3: Ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-3-phenylpropanoate is cyclized with 2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-one in the presence of a base such as sodium hydride to form Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate." ] } | |

CAS 编号 |

1040653-98-2 |

分子式 |

C22H18N4O4S3 |

分子量 |

498.59 |

IUPAC 名称 |

ethyl 2-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C22H18N4O4S3/c1-2-30-20(29)14-10-6-7-11-15(14)23-16(27)12-32-21-24-18-17(19(28)25-21)33-22(31)26(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,28) |

InChI 键 |

PDMVABJMUWHXRX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2725433.png)

![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)

![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2725446.png)

![1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2725448.png)